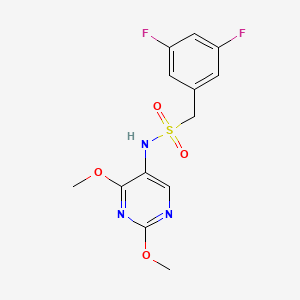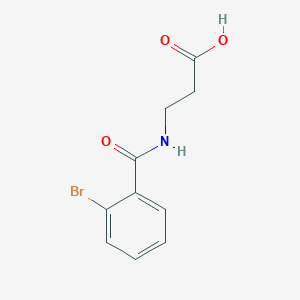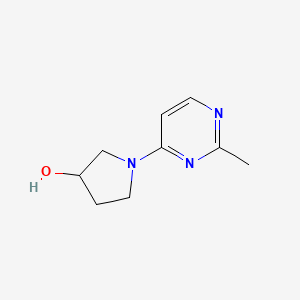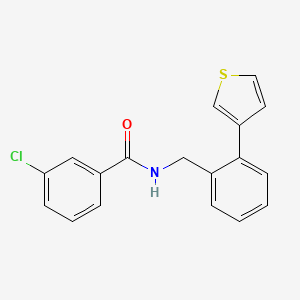
1-(3,5-difluorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Difluorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)methanesulfonamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a sulfonamide group, which is a common motif in many pharmaceuticals due to its ability to interact with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-difluorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)methanesulfonamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized via a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of Methoxy Groups: The methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Difluorophenyl Group: The difluorophenyl group is typically introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a nucleophile.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures would be essential to maintain consistency.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-difluorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially converting the sulfonamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
1-(3,5-difluorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)methanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: The compound can be used to investigate the biological pathways and mechanisms involving sulfonamide groups.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries, including agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1-(3,5-difluorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. This interaction can disrupt biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
- 1-(3,5-difluorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)acetamide
- 1-(3,5-difluorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)urea
- 1-(3,5-difluorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)thiourea
Comparison:
- 1-(3,5-difluorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)methanesulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties compared to acetamide, urea, and thiourea derivatives. The presence of the sulfonamide group enhances its ability to form strong hydrogen bonds, making it a potent inhibitor of certain enzymes.
This compound’s unique structure and properties make it a valuable subject of study in various fields, from medicinal chemistry to industrial applications.
Properties
IUPAC Name |
1-(3,5-difluorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3O4S/c1-21-12-11(6-16-13(17-12)22-2)18-23(19,20)7-8-3-9(14)5-10(15)4-8/h3-6,18H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLLYUFPXCZAJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1NS(=O)(=O)CC2=CC(=CC(=C2)F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(2,4-dimethylphenyl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2686983.png)
![2-(2-chloro-6-fluorophenyl)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethan-1-one](/img/structure/B2686984.png)
![(3-Chloro-4-fluorophenyl)-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)methyl]cyanamide](/img/structure/B2686985.png)


![[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2686991.png)

![8-(5-methylpyrazine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2686994.png)
![2-Amino-4-(4-ethoxy-3-methoxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2686998.png)
![1-(7-Fluorospiro[2H-indole-3,1'-cyclopentane]-1-yl)prop-2-en-1-one](/img/structure/B2687001.png)

![2,5-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]furan-3-carboxamide](/img/structure/B2687003.png)
![7-[(2,6-dichlorophenyl)methyl]-8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2687005.png)
